Regiochemistry: 2-Piperazinyl vs. 4-Piperazinyl Benzoxazole Attachment Alters Hydrogen Bond Donor Count and CNS Drug-Likeness Profile
The target compound bears the piperazine ring at the 2-position of the 1,3-benzoxazole core, with both piperazine nitrogens fully substituted (one by benzoxazole, one by phenethyl), yielding a hydrogen bond donor count of zero (HBD=0). In contrast, the closest regioisomer—2-(2-phenylethyl)-4-piperazin-1-yl-1,3-benzoxazole (PubChem CID 82346439)—has the piperazine attached at the 4-position, leaving one piperazine nitrogen unsubstituted and thus presenting one hydrogen bond donor (HBD=1) [1]. The zero HBD profile of the target compound is a critical determinant in CNS drug design, where HBD count ≤1 is associated with improved passive blood-brain barrier permeation [2]. Both compounds share identical molecular formula (C19H21N3O), molecular weight (307.4 Da), computed XLogP3-AA (3.5), topological polar surface area (41.3 Ų), and heavy atom count (23), isolating HBD count as the differentiating physicochemical parameter.
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | HBD = 0 (both piperazine nitrogens substituted) |
| Comparator Or Baseline | 2-(2-Phenylethyl)-4-piperazin-1-yl-1,3-benzoxazole (CID 82346439): HBD = 1 (free NH on piperazine) |
| Quantified Difference | ΔHBD = 1 (target has one fewer hydrogen bond donor) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07) for comparator; inferred for target from SMILES structure (ChemSrc) |
Why This Matters
For CNS-targeted screening libraries, compounds with HBD=0 are statistically more likely to exhibit brain penetration than HBD=1 analogs with otherwise identical computed properties, making the target compound the preferred choice for blood-brain barrier-dependent assays.
- [1] PubChem. Compound Summary: 2-(2-Phenylethyl)-4-piperazin-1-yl-1,3-benzoxazole (CID 82346439). Computed Properties: Hydrogen Bond Donor Count = 1. https://pubchem.ncbi.nlm.nih.gov/compound/82346439 (accessed 2026-05-04). View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. View Source
